Progesterone-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Progesterone-13C5, also known as Pregn-4-ene-3,20-dione-13C5, is a stable isotope-labeled form of progesterone. Progesterone is a steroid hormone that plays a crucial role in regulating the menstrual cycle and maintaining pregnancy. The incorporation of carbon-13 isotopes into the progesterone molecule allows for its use in various research applications, particularly in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Progesterone-13C5 involves the incorporation of carbon-13 isotopes into the progesterone molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions. One common method involves the use of carbon-13 labeled acetates in the presence of catalysts to facilitate the incorporation of the isotope into the steroid framework .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and characterization to confirm the incorporation of the carbon-13 isotopes and the overall quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Progesterone-13C5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the steroid structure and studying its metabolic pathways .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to form alcohols or other reduced derivatives.
Major Products Formed
The major products formed from these reactions include various derivatives of progesterone, such as hydroxylated, halogenated, or alkylated compounds. These derivatives are valuable for studying the biological activity and metabolic pathways of progesterone .
Scientific Research Applications
Progesterone-13C5 has a wide range of scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of progesterone in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and biotransformation of progesterone in various biological systems.
Medical Research: Used in studies related to hormone replacement therapy, contraceptive development, and reproductive health.
Industrial Applications: Employed in the development of new pharmaceuticals and in quality control processes for steroid-based drugs
Mechanism of Action
Progesterone-13C5 exerts its effects by binding to and activating the progesterone receptor, a nuclear hormone receptor. This receptor-ligand interaction triggers a cascade of molecular events that regulate gene expression and cellular functions. The primary targets of progesterone action include the endometrium, where it prepares the uterine lining for implantation, and the mammary glands, where it supports lactation .
Comparison with Similar Compounds
Similar Compounds
Progesterone-2,3,4,20,21-13C5: Another carbon-13 labeled form of progesterone with multiple labeled positions.
Unlabeled Progesterone: The natural form of progesterone without any isotopic labeling.
Synthetic Progestins: Compounds like medroxyprogesterone acetate and norethindrone, which are synthetic analogs of progesterone
Uniqueness
Progesterone-13C5 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic and pharmacokinetic studies. This makes it an invaluable tool for researchers studying the detailed mechanisms and pathways of progesterone action .
Properties
Molecular Formula |
C21H30O2 |
---|---|
Molecular Weight |
319.42 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i1+1,8+1,12+1,13+1,15+1 |
InChI Key |
RJKFOVLPORLFTN-FDRZGQFTSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C](=O)[13CH3])CCC4=[13CH][13C](=O)[13CH2]C[C@]34C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.